Lunamarine

Übersicht

Beschreibung

Vorbereitungsmethoden

Lunamarine is primarily extracted from the leaves of Boerhaavia diffusa. The extraction process involves using aqueous solvents to obtain the quinolone alkaloid-rich extract . Theoretical studies and computational modeling have been employed to understand the extraction and purification processes better

Analyse Chemischer Reaktionen

Lunamarine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the quinolone structure, potentially altering its biological activity.

Substitution: this compound can participate in substitution reactions, where functional groups on the quinolone ring are replaced with other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Lunamarine exhibits various pharmacological properties that make it a subject of interest in medicinal chemistry. Below are key applications:

Anticancer Activity

Research indicates that this compound possesses potential anticancer properties. It has been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. A study demonstrated its effectiveness against melanoma cells, suggesting its role as a promising candidate for cancer therapy .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against several pathogens. In vitro studies have shown that extracts containing this compound can inhibit the growth of bacteria such as Staphylococcus aureus, supporting its traditional use in treating infections .

Corrosion Inhibition

A notable application of this compound is its use as a corrosion inhibitor for mild steel in acidic environments. Studies have shown that this compound can significantly reduce corrosion rates, making it valuable in industrial applications where metal protection is critical .

Data Tables

The following tables summarize key findings related to the applications of this compound:

Anticancer Research

A recent study highlighted the efficacy of this compound against human melanoma cells, revealing a dose-dependent decrease in cell viability and increased apoptosis markers. This research underscores the potential of this compound as a natural anticancer agent.

Corrosion Studies

In an experimental setup, mild steel specimens treated with this compound exhibited a significant reduction in weight loss due to corrosion when immersed in hydrochloric acid compared to untreated controls. This finding suggests that this compound could be integrated into protective coatings for metals.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Lunamarine is compared with other quinolone alkaloids such as skimmianine and ribalinidine. These compounds share similar structures but differ in their biological activities and applications . For instance:

Skimmianine: Known for its antimicrobial and anti-inflammatory properties.

Ribalinidine: Exhibits anticancer and antiviral activities.

This compound’s unique combination of anticancer, antiestrogenic, immunomodulatory, and anti-amoebic activities sets it apart from these similar compounds .

Biologische Aktivität

Lunamarine, a quinoline alkaloid derived from the plant Boerhavia diffusa (commonly known as punarnava), has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer, antiestrogenic, immunomodulatory, and anti-amoebic effects, supported by various studies and case reports.

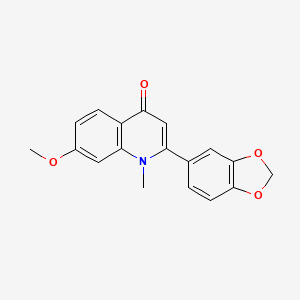

Chemical Structure and Properties

This compound is characterized by its unique quinoline structure, which is common among many bioactive compounds. Its molecular formula and structural features contribute to its biological activities.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study focused on its effects on breast cancer cells revealed that this compound acts as a ligand with notable activity against the HER2 breast cancer biomarker. The findings suggest that this compound could potentially be developed into a therapeutic agent for breast cancer treatment .

2. Antiestrogenic Effects

This compound has demonstrated antiestrogenic activity in vitro, making it a candidate for further research in hormone-related cancers. This property may be particularly beneficial in treating estrogen-dependent tumors .

3. Immunomodulatory Properties

The compound has shown promising immunomodulatory effects, influencing immune responses and potentially enhancing the body's ability to fight infections and diseases. This activity is crucial for developing treatments that require immune system modulation .

4. Antiamoebic Activity

This compound has been reported to exhibit anti-amoebic effects, particularly against Entamoeba histolytica, the causative agent of amoebic dysentery. This activity highlights its potential use in treating parasitic infections .

Research Findings and Case Studies

A comprehensive review of this compound's biological activities reveals several key findings:

Toxicological Studies

Toxicological assessments have indicated that this compound possesses low toxicity levels in animal models, making it a safer candidate for therapeutic applications compared to other compounds with similar activities .

Eigenschaften

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-7-methoxy-1-methylquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-19-14(11-3-6-17-18(7-11)23-10-22-17)9-16(20)13-5-4-12(21-2)8-15(13)19/h3-9H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMVNCXQVLUIGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)C2=C1C=C(C=C2)OC)C3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332007 | |

| Record name | Lunamarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483-52-3 | |

| Record name | 2-(1,3-Benzodioxol-5-yl)-7-methoxy-1-methyl-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lunamarine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lunamarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUNAMARINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CFJ8Y4H85E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.